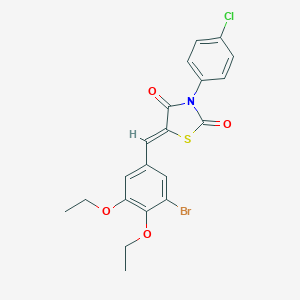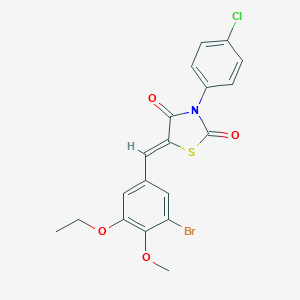![molecular formula C20H15BrClNO4S B301216 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301216.png)
5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the field of scientific research. It is a thiazolidinedione derivative, which is known for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. It also inhibits the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. It also exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its potent biological activities, easy synthesis method, and availability. However, the limitations include its low solubility in water and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. Some of the potential directions include:
1. Studying the compound's potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative disorders.
2. Investigating the compound's mechanism of action and identifying the molecular targets involved in its biological effects.
3. Developing more potent derivatives of this compound with improved solubility and bioavailability.
4. Conducting in vivo studies to evaluate the compound's safety and efficacy in animal models.
5. Exploring the potential of the compound as a lead molecule for drug development.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in scientific research. It exhibits potent antioxidant, anticancer, and anti-inflammatory activities, and its easy synthesis method and availability make it a promising lead molecule for drug development. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation reaction of 3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione and 4-(allyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in anhydrous ethanol at room temperature, and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
The thiazolidinedione derivatives have been extensively studied for their potential therapeutic applications in various diseases such as diabetes, cancer, inflammation, and neurodegenerative disorders. 5-[4-(Allyloxy)-3-bromo-5-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in various in vitro and in vivo studies.
Propriétés
Formule moléculaire |
C20H15BrClNO4S |
|---|---|
Poids moléculaire |
480.8 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H15BrClNO4S/c1-3-7-27-18-15(21)8-12(9-16(18)26-2)10-17-19(24)23(20(25)28-17)14-6-4-5-13(22)11-14/h3-6,8-11H,1,7H2,2H3/b17-10- |
Clé InChI |
NGJOGZSUNDNNLN-YVLHZVERSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-5-(5-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B301133.png)



![2-[(2-Chloro-4-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B301139.png)

![(5Z)-3-(4-chlorophenyl)-5-[3,5-dichloro-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301143.png)


![3-(4-Chlorophenyl)-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301147.png)
![(5Z)-3-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301148.png)
![3-(4-Chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B301149.png)

